molecular formula C15H14N4O2S2 B2684846 (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034412-38-7

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2684846
CAS No.: 2034412-38-7
M. Wt: 346.42
InChI Key: IMSZPMDEVNPYNF-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an amine and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the thiazole, oxadiazole, and pyrrolidine intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science can lead to the creation of advanced materials for various technological applications.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
  • (2-Methylthiazol-4-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
  • (2-Methylthiazol-4-yl)(3-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Uniqueness

What sets (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its unique combination of functional groups. The presence of the thiophene ring, oxadiazole ring, and pyrrolidine ring in a single molecule provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(21-18-13)12-3-2-6-22-12/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSZPMDEVNPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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